7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine
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Overview
Description
7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes methoxy groups and an indole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzylamine with a suitable indole derivative, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. The methoxy groups and indole core play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone
Uniqueness
7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine stands out due to its unique combination of methoxy groups and indole core, which confer specific chemical and biological properties.
Properties
CAS No. |
849006-52-6 |
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Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C20H20N4O3/c1-25-13-6-4-12(5-7-13)10-21-20-19-18(22-11-23-20)14-8-16(26-2)17(27-3)9-15(14)24-19/h4-9,11,24H,10H2,1-3H3,(H,21,22,23) |
InChI Key |
OGALKEQQTXGZLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC3=C2NC4=CC(=C(C=C43)OC)OC |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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